molecular formula C20H22FNO2S B3470253 1-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE

1-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE

Cat. No.: B3470253
M. Wt: 359.5 g/mol
InChI Key: TYJCVGCALUZVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases to deprotonate the nucleophile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ETHOXY-3-METHYLBENZOYL)-5-(4-FLUOROPHENYL)-3-HYDROXY-1-[3-(4-MORPHOLINYL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 3-ethoxy-N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-propanamine

Uniqueness

1-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]BENZENECARBOTHIOYL}PYRROLIDINE is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This structure provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2S/c1-2-23-19-13-16(20(25)22-11-3-4-12-22)7-10-18(19)24-14-15-5-8-17(21)9-6-15/h5-10,13H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJCVGCALUZVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCC2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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